3-(1-Allyl-1h-pyrazol-4-yl)aniline

Catalog No.
S15913955
CAS No.
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Allyl-1h-pyrazol-4-yl)aniline

Product Name

3-(1-Allyl-1h-pyrazol-4-yl)aniline

IUPAC Name

3-(1-prop-2-enylpyrazol-4-yl)aniline

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(13)7-10/h2-5,7-9H,1,6,13H2

InChI Key

NFOWGOOXXNCXIA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C=N1)C2=CC(=CC=C2)N

3-(1-Allyl-1H-pyrazol-4-yl)aniline is an organic compound characterized by a pyrazole ring substituted with an allyl group at the 1-position and an aniline moiety at the 3-position. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of both the pyrazole and aniline groups in its structure contributes to its potential reactivity and utility in various applications, particularly in medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives or quinones.
  • Reduction: It can undergo reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
  • Substitution: The aniline group can engage in electrophilic substitution reactions, including nitration, sulfonation, and halogenation, allowing for the introduction of various functional groups onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine with a catalyst.

Research indicates that 3-(1-Allyl-1H-pyrazol-4-yl)aniline exhibits notable biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve interaction with specific enzymes or receptors, potentially inhibiting metabolic pathways that lead to disease progression. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug development .

The synthesis of 3-(1-Allyl-1H-pyrazol-4-yl)aniline typically involves the condensation of an appropriate aniline derivative with a pyrazole precursor. A common synthetic route includes:

  • Condensation Reaction: Reacting 4-chloro-1H-pyrazole with aniline in the presence of a base such as potassium carbonate.
  • Solvent and Temperature: This reaction is usually carried out in dimethylformamide (DMF) at elevated temperatures to facilitate product formation.
  • Purification: Post-reaction purification techniques like recrystallization or chromatography are employed to isolate the desired product with high purity .

3-(1-Allyl-1H-pyrazol-4-yl)aniline has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Explored for its potential therapeutic properties, particularly in developing new antimicrobial and anticancer agents.
  • Industry: Utilized in producing dyes, pigments, and other industrial chemicals due to its versatile reactivity .

Studies on 3-(1-Allyl-1H-pyrazol-4-yl)aniline have focused on its interactions with various biological targets. Molecular docking studies suggest that this compound may exhibit significant binding affinity to specific enzymes involved in metabolic pathways, which could lead to inhibition or modulation of their activity. These interactions are crucial for understanding the therapeutic potential of the compound .

Several compounds share structural similarities with 3-(1-Allyl-1H-pyrazol-4-yl)aniline:

Compound NameStructural FeaturesUnique Characteristics
3-(1H-Pyrazol-4-yl)anilineLacks allyl groupSimpler structure; primarily used in basic research
4-(1H-Pyrazol-3-yl)anilineDifferent substitution pattern on the pyrazole ringMay exhibit different biological activities
3-(1-Methyl-1H-pyrazol-4-yl)anilineMethyl group instead of allylInfluences reactivity and biological activity differently

Uniqueness

The uniqueness of 3-(1-Allyl-1H-pyrazol-4-yl)aniline lies in the presence of the allyl group, which enhances its reactivity profile and potential biological activities compared to similar compounds. The allyl group allows for additional chemical transformations such as polymerization or cross-linking, making it a versatile compound for various applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

199.110947427 g/mol

Monoisotopic Mass

199.110947427 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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